![molecular formula C14H13N3OS B2513747 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione CAS No. 688354-87-2](/img/no-structure.png)

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

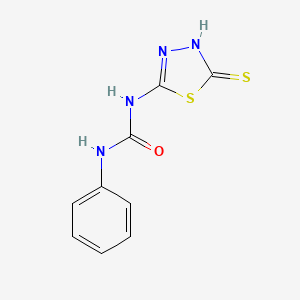

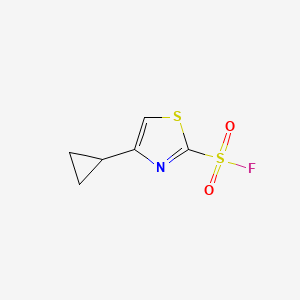

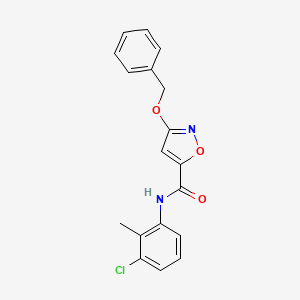

Molecular Structure Analysis

The molecular structure of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione consists of a quinazoline ring attached to a methylfuran ring via a methylene bridge. The quinazoline ring contains a thione group, which is a sulfur analog of a carbonyl group.Chemical Reactions Analysis

While specific chemical reactions involving 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione are not available, similar compounds have been used in various reactions. For instance, furfuryl alcohol derivatives have been used in the production of bis(furan-2-yl)methane derivatives, a process that involves a catalyst-free method in the presence of H2O and air .Applications De Recherche Scientifique

Metal-Catalyzed Reactions

The synthesis of 4-(5-methylfuran-2-yl)-2,2’:6’,2’'-terpyridine involves a one-step reaction between 2-acetylpyridine and 5-methylfurfural, an aldehyde derived from biomass . Owing to its chelating properties, this terpyridine molecule has been tested as a ligand in metal-catalyzed reactions. For instance, it was evaluated in the Ni-catalyzed dimerization of benzyl bromide . Its potential as a versatile ligand in various metal-catalyzed transformations makes it an exciting area of study.

Organic Synthesis

Terpyridines, including 4-(5-methylfuran-2-yl)-2,2’:6’,2’'-terpyridine, play a crucial role in organic synthesis. Researchers explore their use as building blocks for constructing more complex molecules. Their ability to form stable complexes with various metals facilitates diverse synthetic pathways .

Photovoltaic Devices

Terpyridines have been investigated for their application in photovoltaic devices. Their unique electronic properties make them promising candidates for enhancing solar cell efficiency .

Sensors

Functionalized terpyridines, including our compound of interest, can serve as sensor materials. Researchers explore their use in detecting specific analytes, such as metal ions or other molecules, due to their selective binding properties .

Medicinal Chemistry

While research is ongoing, terpyridines have shown potential in medicinal chemistry. Their ability to interact with metal ions could lead to novel drug candidates or diagnostic agents .

Metal-Organic Frameworks (MOFs)

Terpyridines contribute to the design and construction of MOFs. These porous materials find applications in gas storage, separation, and catalysis. Incorporating 4-(5-methylfuran-2-yl)-2,2’:6’,2’'-terpyridine into MOFs could enhance their properties .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione involves the reaction of 5-methylfurfural with thiourea followed by reaction with 2-chloro-4-methylquinazoline.", "Starting Materials": [ "5-methylfurfural", "thiourea", "2-chloro-4-methylquinazoline" ], "Reaction": [ "5-methylfurfural is reacted with thiourea in the presence of a catalyst such as hydrochloric acid to form 5-methylfurfurylthiourea.", "5-methylfurfurylthiourea is then reacted with 2-chloro-4-methylquinazoline in the presence of a base such as sodium hydroxide to form the desired product, 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione." ] } | |

Numéro CAS |

688354-87-2 |

Nom du produit |

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione |

Formule moléculaire |

C14H13N3OS |

Poids moléculaire |

271.34 |

Nom IUPAC |

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione |

InChI |

InChI=1S/C14H13N3OS/c1-9-6-7-10(18-9)8-15-13-11-4-2-3-5-12(11)16-14(19)17-13/h2-7H,8H2,1H3,(H2,15,16,17,19) |

Clé InChI |

CWIWHIRWCGSPJT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)CNC2=NC(=S)NC3=CC=CC=C32 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)

![1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513678.png)

![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)